![molecular formula C19H19NO6 B13413330 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid CAS No. 52716-30-0](/img/structure/B13413330.png)
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is an organic compound with the molecular formula C18H19NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role as a UV filter in sunscreens, where it helps protect the skin from harmful ultraviolet radiation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid typically involves the reaction of 4-(Diethylamino)-2-hydroxybenzoyl chloride with isophthalic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Brominated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies involving UV protection and photostability.
Medicine: Investigated for its potential use in photoprotective formulations and treatments.
Industry: Utilized in the production of sunscreens and other UV-protective products.
Wirkmechanismus
The primary mechanism of action of 4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is its ability to absorb ultraviolet (UV) radiation. The compound absorbs UV-A radiation, preventing it from penetrating the skin and causing damage. This absorption occurs due to the presence of the diethylamino and hydroxybenzoyl groups, which interact with UV light and dissipate the energy as heat.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylamino hydroxybenzoyl hexyl benzoate: Another UV filter with similar properties but different molecular structure.
Avobenzone: A widely used UV filter with a different chemical structure but similar UV absorption capabilities.
Uniqueness
4-[4-(Diethylamino)-2-hydroxybenzoyl]isophthalic acid is unique due to its specific molecular structure, which provides excellent photostability and UV absorption properties. Unlike some other UV filters, it does not degrade quickly under sunlight, making it a reliable component in sunscreen formulations.
Eigenschaften
CAS-Nummer |
52716-30-0 |
|---|---|
Molekularformel |
C19H19NO6 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
4-[4-(diethylamino)-2-hydroxybenzoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H19NO6/c1-3-20(4-2)12-6-8-14(16(21)10-12)17(22)13-7-5-11(18(23)24)9-15(13)19(25)26/h5-10,21H,3-4H2,1-2H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
RYTOPVZHTVMCCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


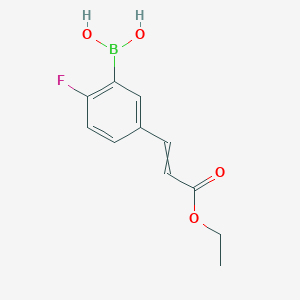
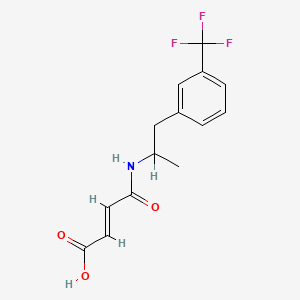

![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)


![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]-](/img/structure/B13413278.png)
![n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine](/img/structure/B13413282.png)
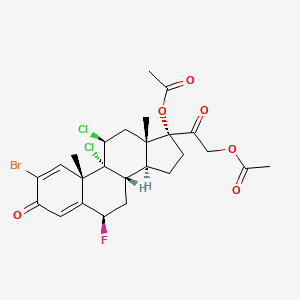
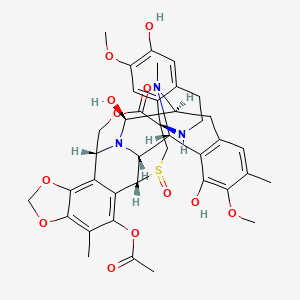
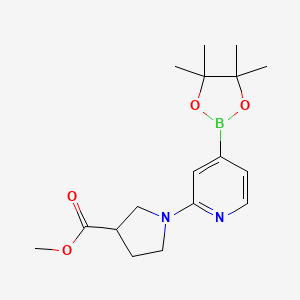
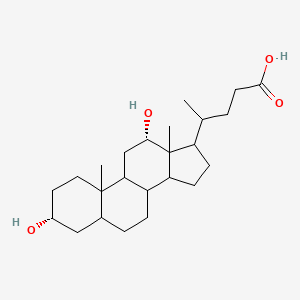
![4-[(E)-2-(4-Chlorophenyl)ethenyl]phenol](/img/structure/B13413312.png)

